2-DEOXY-D-GLUCOSE-6-PHOSPHATE

Beschreibung

Overview of 2-DEOXY-D-GLUCOSE-6-PHOSPHATE as a Glucose Analog and Metabolite

This compound (2-DG-6-P) is a pivotal molecule in biomedical research, primarily recognized as the intracellular metabolite of the glucose analog, 2-deoxy-D-glucose (2-DG). caymanchem.com Structurally, 2-DG mimics the natural sugar D-glucose, but with the hydroxyl group at the second carbon position replaced by a hydrogen atom. patsnap.com This modification allows 2-DG to be recognized and transported into cells via the same glucose transporters (GLUTs) that facilitate glucose uptake. mdpi.com

Once inside the cell, the enzyme hexokinase phosphorylates 2-DG, converting it into 2-DG-6-P. caymanchem.commedchemexpress.com This phosphorylation traps the molecule within the cell, as the newly added phosphate (B84403) group gives it a negative charge, preventing it from passing back through the cell membrane. mdpi.comfrontiersin.org Unlike its natural counterpart, glucose-6-phosphate, 2-DG-6-P cannot be further processed in the main glycolytic pathway due to its structural difference. patsnap.compnas.org This inability to be metabolized leads to its accumulation within the cell, making it a key agent for studying cellular metabolism. caymanchem.compnas.org 2-DG-6-P is classified chemically as a hexose (B10828440) phosphate and a monoalkyl phosphate. ymdb.cadrugbank.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C6H13O8P |

| Average Molecular Weight | 244.14 g/mol |

| IUPAC Name | {[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl]oxy}phosphonic acid |

This interactive table is based on data from multiple sources. ymdb.camedchemexpress.comsigmaaldrich.com

Historical Context of 2-DEOXY-D-GLUCOSE Analogues in Metabolic Studies

The exploration of glucose analogues like 2-deoxy-D-glucose dates back to the mid-20th century, with seminal studies laying the groundwork for understanding glucose metabolism and its inhibition. Early research by A. Sols and R.K. Crane in 1954 characterized the substrate specificity of brain hexokinase, noting its interaction with various glucose derivatives. pnas.org A few years later, in 1957, work by Wick and colleagues identified the primary metabolic block produced by 2-DG, pinpointing its effect on glycolysis. pnas.org

These foundational studies established 2-DG as a tool to induce a state of cellular glucose deprivation, or glucoprivation. nih.gov A significant area of application has been in cancer biology, driven by the observation of the "Warburg effect," where cancer cells exhibit a high rate of glycolysis for energy production even in the presence of oxygen. patsnap.com The ability of 2-DG to be preferentially taken up by these highly glycolytic cells and subsequently halt their primary energy-producing pathway made it, and by extension its metabolite 2-DG-6-P, a subject of intense investigation. pnas.org The development of radiolabeled glucose analogues, most notably 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG), further revolutionized the field, enabling non-invasive imaging of glucose uptake in tissues using Positron Emission Tomography (PET), which has become a standard diagnostic tool in oncology. mdpi.comfrontiersin.orgahajournals.org

Fundamental Role in Cellular Glucose Metabolism Disruption

The primary mechanism by which 2-DG-6-P disrupts cellular metabolism is through the inhibition of key glycolytic enzymes. mdpi.com After its formation from 2-DG by hexokinase, 2-DG-6-P accumulates intracellularly because it is not a suitable substrate for the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase (PGI). pnas.org PGI is responsible for converting glucose-6-phosphate into fructose-6-phosphate (B1210287), a critical isomerization step. mdpi.com

The accumulation of 2-DG-6-P exerts a dual inhibitory effect on glycolysis:

Competitive Inhibition of Phosphoglucose Isomerase (PGI): 2-DG-6-P competes with the natural substrate, glucose-6-phosphate, for the active site of PGI, effectively blocking the progression of glycolysis. pnas.orgbiorxiv.org

Non-competitive Inhibition of Hexokinase (HXK): The buildup of 2-DG-6-P acts as a feedback inhibitor on hexokinase, the enzyme responsible for its own creation. pnas.orgpatsnap.com This allosteric inhibition reduces the phosphorylation of both glucose and 2-DG, slowing the initial step of glycolysis. mdpi.compnas.org

This enzymatic blockade halts the glycolytic flux, leading to a significant reduction in the cell's ability to produce adenosine (B11128) triphosphate (ATP) and essential metabolic intermediates. patsnap.com This disruption of energy production can induce cellular stress, arrest cell growth, and in some cases, lead to cell death. mdpi.compatsnap.com

Table 2: Enzyme Inhibition by this compound

| Enzyme | Natural Substrate | Type of Inhibition by 2-DG-6-P | Consequence |

|---|---|---|---|

| Hexokinase (HXK) | D-Glucose | Non-competitive (Feedback) | Reduced phosphorylation of glucose |

This interactive table summarizes findings from scientific literature. mdpi.compnas.orgbiorxiv.org

Significance in Elucidating Metabolic Pathways and Regulation

The targeted disruption of glycolysis by 2-DG-6-P makes it an invaluable tool for elucidating the intricate network of metabolic pathways and their regulatory mechanisms. By creating a specific metabolic block, researchers can study the downstream consequences and the cell's adaptive responses.

One major area of insight has been the interplay between glycolysis and the Pentose (B10789219) Phosphate Pathway (PPP). The PPP branches off from glycolysis at the level of glucose-6-phosphate and is crucial for producing NADPH (a key cellular reductant) and precursors for nucleotide synthesis. frontiersin.orgoup.com When PGI is inhibited by 2-DG-6-P, the accumulated glucose-6-phosphate is shunted into the PPP, allowing researchers to study the regulation and capacity of this alternative pathway. pnas.orgfrontiersin.org

Furthermore, the study of 2-DG-6-P's effects extends beyond central carbon metabolism. Its accumulation and the resulting energy depletion trigger various cellular signaling pathways. For instance, it can induce the Unfolded Protein Response (UPR) due to interference with N-linked glycosylation, a process that requires glucose-derived intermediates. patsnap.combiorxiv.org It also activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. researchgate.net By observing how cells respond to the metabolic stress induced by 2-DG-6-P, scientists gain a deeper understanding of cellular homeostasis, stress response signaling, and the metabolic reprogramming that occurs in diseases like cancer and neurodegenerative disorders. pnas.orgbiorxiv.org The ability to monitor 2-DG-6-P accumulation, for example through ³¹P nuclear magnetic resonance spectroscopy, provides a direct method to quantify glucose uptake and metabolic activity in research settings. medchemexpress.com

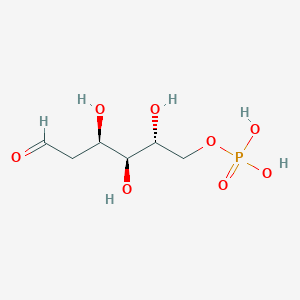

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h2,4-6,8-10H,1,3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPFNOMGYSRGQZ-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957140 | |

| Record name | 2-Deoxy-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3573-50-0 | |

| Record name | Deoxyglucose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3573-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxyglucose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DEOXY-GLUCOSE-6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFR70WJ2SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cellular Uptake, Phosphorylation, and Metabolic Fate of 2 Deoxy D Glucose 6 Phosphate

Mechanisms of 2-Deoxy-D-Glucose Transport into Cells

The entry of 2-DG into cells is primarily mediated by the same protein transporters responsible for glucose uptake. These include the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).

The GLUT family of proteins facilitates the transport of glucose and its analogs down a concentration gradient across the plasma membrane. wikipedia.org 2-DG is a known substrate for these transporters. nih.gov Two of the most well-characterized members of this family, GLUT1 and GLUT4, play significant roles in 2-DG uptake.

GLUT1: This transporter is responsible for the basal level of glucose uptake required to sustain respiration in nearly all cell types. wikipedia.orgwikipedia.org It is ubiquitously expressed, with particularly high levels in erythrocytes and the endothelial cells that form the blood-brain barrier. nih.govyoutube.comnih.gov The transport mechanism involves a conformational change in the GLUT1 protein upon binding to the hexose (B10828440), allowing its passage through a central polar channel. youtube.com Cells with high energy demands, such as many types of cancer cells, often upregulate GLUT1 expression, leading to an increased uptake of both glucose and 2-DG. wikipedia.org

GLUT4: Found predominantly in insulin-sensitive tissues like adipose tissue and striated muscle (skeletal and cardiac), GLUT4 is a key regulator of glucose homeostasis. nih.gov In the absence of insulin (B600854), GLUT4 is stored in intracellular vesicles. nih.gov The binding of insulin to its receptor on the cell surface triggers a signaling cascade that results in the translocation of these GLUT4-containing vesicles to the plasma membrane. oup.comresearchgate.net This increases the number of active transporters at the cell surface, thereby enhancing the rate of glucose and 2-DG uptake into the cell. nih.govresearchgate.net This insulin-stimulated uptake via GLUT4 is a critical process for post-meal glucose clearance from the blood.

In addition to facilitated diffusion via GLUTs, 2-DG can also enter cells through secondary active transport mediated by SGLTs. nih.gov Unlike GLUTs, SGLTs transport glucose and its analogs against their concentration gradient by coupling the movement with the transport of sodium ions down their electrochemical gradient. wikipedia.org This sodium gradient is maintained by the Na+/K+-ATPase pump. wikipedia.org

SGLT1: This high-affinity, low-capacity transporter is primarily located in the brush border membrane of the small intestine, where it is responsible for the absorption of dietary glucose and galactose. nih.govnih.gov It is also found in the S3 segment of the renal proximal tubule, contributing to glucose reabsorption. gpnotebook.com SGLT1 cotransports two sodium ions for every one glucose molecule. nih.gov

SGLT2: As a low-affinity, high-capacity transporter, SGLT2 is responsible for the bulk of glucose reabsorption from the glomerular filtrate in the S1 and S2 segments of the kidney's proximal tubules. wikipedia.orggpnotebook.com It transports one sodium ion with each glucose molecule. nih.gov The active transport mechanism of SGLTs allows cells in the intestine and kidneys to accumulate glucose and its analogs, like 2-DG, to concentrations higher than in the lumen or filtrate. siriusstore.com

Intracellular Phosphorylation of 2-Deoxy-D-Glucose

Once inside the cell, 2-DG is a substrate for the same enzymes that initiate glucose metabolism. The first and rate-limiting step of glycolysis is the phosphorylation of the hexose, a reaction catalyzed by hexokinases.

Hexokinases catalyze the transfer of a phosphate (B84403) group from ATP to the 6-position of hexoses. wikipedia.org 2-DG is recognized and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). patsnap.comnih.gov This phosphorylation serves two critical functions: it traps the molecule within the cell, as the newly added charged phosphate group prevents it from easily crossing the cell membrane, and it prepares it for the subsequent steps of glycolysis. wikipedia.orgresearchgate.net

There are four primary isozymes of hexokinase in mammals (I-IV), each with distinct tissue distributions and kinetic properties. wikipedia.org

Hexokinases I, II, and III have a high affinity (a low Michaelis-Menten constant, Km) for glucose and are inhibited by their product, glucose-6-phosphate. wikipedia.org Hexokinase II is the principal isoform in insulin-sensitive tissues and is frequently overexpressed in cancer cells. nih.govkhanacademy.org

Hexokinase IV , also known as glucokinase, is found in the liver and pancreatic β-cells, has a lower affinity for glucose, and is not subject to product inhibition by glucose-6-phosphate. wikipedia.org

The efficiency of 2-DG phosphorylation is dependent on the specific hexokinase isozyme and the relative concentrations of glucose and 2-DG. Research has shown that the Km of hexokinase for glucose can differ from that for 2-DG. For example, one study on normal rat brain tissue and glioma found that the Km for glucose was significantly lower than the Km for 2-DG in the brain, indicating a higher affinity for glucose. In glioma tissue, the Km for glucose was higher than in normal brain tissue, while the Km for 2-DG remained unchanged. nih.gov This suggests that the relative rates of glucose and 2-DG phosphorylation can vary between different tissues and in pathological states.

| Tissue | Substrate | Km (mM) |

|---|---|---|

| Normal Brain | Glucose | 0.067 |

| Intracerebral Glioma | Glucose | 0.138 |

| Subcutaneous Glioma | Glucose | 0.183 |

| Normal Brain & Glioma | 2-DG | No Significant Difference Observed |

Accumulation of this compound within Cells

The critical difference between glucose-6-phosphate and 2-DG-6-P becomes apparent at the second step of glycolysis. The enzyme phosphoglucose (B3042753) isomerase, which converts glucose-6-phosphate to fructose-6-phosphate (B1210287), cannot act on 2-DG-6-P due to the absence of the hydroxyl group at the C2 position. nih.govpatsnap.com

This inability to be further metabolized leads to the intracellular accumulation of 2-DG-6-P. patsnap.comnih.govresearchgate.net This buildup has several significant metabolic consequences:

Inhibition of Glycolysis: The high intracellular levels of 2-DG-6-P act as a potent feedback inhibitor of hexokinase, preventing the phosphorylation of both glucose and 2-DG. patsnap.comresearchgate.net It also inhibits phosphoglucose isomerase. nih.govresearchgate.net This dual inhibition effectively blocks the glycolytic pathway at its entry point, leading to a depletion of cellular ATP and other essential metabolites derived from glycolysis. patsnap.com

Metabolic Trapping: The phosphorylation and subsequent inability to be metabolized effectively traps the 2-DG moiety within the cell as 2-DG-6-P. researchgate.net Studies in rat adipocytes have shown that this can lead to the accumulation of 2-DG against its concentration gradient, a process that appears to involve the dephosphorylation of 2-DG-6-P and a diffusion barrier between the site of dephosphorylation and the transport site. nih.gov

The sequestration of 2-DG as 2-DG-6-P is the fundamental mechanism underlying its use as a tool to study glucose transport and as a potential therapeutic agent that targets cellular metabolism.

Limited Further Metabolism of this compound

Once formed, this compound (2-DG-6-P) encounters a significant metabolic roadblock due to its structural difference from glucose-6-phosphate (G6P), specifically the absence of a hydroxyl group at the C2 position. This seemingly minor alteration has profound consequences for its subsequent processing by key metabolic enzymes, effectively trapping the molecule within the cell and leading to its accumulation.

Inability to Undergo Isomerization to Fructose-6-Phosphate

The second step of glycolysis involves the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, a reaction catalyzed by the enzyme phosphoglucose isomerase (PGI). This conversion is crucial as it prepares the molecule for the subsequent phosphorylation to fructose-1,6-bisphosphate. However, 2-DG-6-P is not a viable substrate for this isomerization. The absence of the 2-hydroxyl group, which is critical for the catalytic mechanism of PGI, prevents the enzyme from converting 2-DG-6-P into the corresponding fructose (B13574) analog. This inability to be isomerized is a primary reason for the intracellular accumulation of 2-DG-6-P and the subsequent disruption of glycolysis. nih.govwikipedia.org

Inefficient Processing by Phosphoglucose Isomerase

Not only is 2-DG-6-P not a substrate for isomerization, but it also acts as a competitive inhibitor of phosphoglucose isomerase (PGI). nih.gov By binding to the active site of PGI, 2-DG-6-P prevents the enzyme from binding to its natural substrate, glucose-6-phosphate. This competitive inhibition further exacerbates the disruption of glycolytic flux. The accumulation of 2-DG-6-P effectively sequesters PGI, reducing its capacity to process G6P and thereby slowing down the entire glycolytic pathway. nih.gov This inhibition of PGI is a key component of the metabolic toxicity associated with 2-deoxy-D-glucose.

Table 1: Impact of this compound on Phosphoglucose Isomerase

| Feature | Description | Reference |

| Substrate for Isomerization | No, due to the lack of a 2-hydroxyl group. | nih.gov |

| Inhibition Mechanism | Competitive inhibitor of phosphoglucose isomerase. | nih.gov |

| Metabolic Consequence | Accumulation of 2-DG-6-P and inhibition of glycolytic flux. | nih.gov |

Partial Entry into the Pentose (B10789219) Phosphate Pathway (2-DG-6-Phosphogluconolactone Formation)

While the glycolytic fate of 2-DG-6-P is largely blocked, it can be recognized by the first enzyme of the pentose phosphate pathway (PPP), glucose-6-phosphate dehydrogenase (G6PDH). G6PDH catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, a reaction that also reduces NADP+ to NADPH. 2-DG-6-P can act as a substrate for G6PDH, leading to the formation of 2-deoxy-6-phosphogluconolactone. nih.gov

However, the rate of this reaction is significantly slower, reportedly over 1000-fold slower, than the oxidation of the natural substrate, glucose-6-phosphate. nih.gov This inefficient processing means that while a minor fraction of 2-DG-6-P can be diverted into this initial step of the PPP, it does not represent a major metabolic route for the compound. Furthermore, the resulting 2-deoxy-6-phosphogluconolactone cannot be further metabolized in the subsequent steps of the pentose phosphate pathway, leading to another metabolic dead end.

Table 2: Comparison of Glucose-6-Phosphate and this compound as Substrates for Glucose-6-Phosphate Dehydrogenase

| Substrate | Product | Relative Reaction Rate | Reference |

| Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone | 100% | nih.gov |

| This compound | 2-Deoxy-6-phosphogluconolactone | ~0.1% | nih.gov |

Dephosphorylation Pathways of this compound

The intracellular accumulation of 2-DG-6-P is not irreversible. Cells possess enzymatic mechanisms to dephosphorylate this metabolic inhibitor, converting it back to 2-deoxy-D-glucose, which can then be transported out of the cell. This dephosphorylation is a key detoxification strategy and a mechanism of cellular resistance to 2-DG.

Role of this compound Phosphatases (e.g., Dog1, Dog2, HDHD1)

A specific family of enzymes, known as haloacid dehalogenase (HAD)-like phosphatases, are responsible for the dephosphorylation of 2-DG-6-P. nih.gov In the yeast Saccharomyces cerevisiae, two such phosphatases have been identified: Dog1 and Dog2 (Deoxyglucose resistance). nih.gov These enzymes exhibit 2-deoxyglucose-6-phosphatase activity, catalyzing the hydrolysis of the phosphate group from 2-DG-6-P. yeastgenome.org

A human homolog of these yeast proteins, HDHD1 (haloacid dehalogenase-like hydrolase domain containing 1), has also been shown to possess 2-DG-6-P phosphatase activity in vitro. nih.govbiorxiv.org The overexpression of HDHD1 in human cells, such as HeLa cells, has been demonstrated to confer resistance to 2-DG, highlighting the conserved role of this enzyme family in detoxifying 2-DG-6-P. biorxiv.orgresearchgate.net

Table 3: Key this compound Phosphatases

| Enzyme | Organism | Function | Reference |

| Dog1 | Saccharomyces cerevisiae | Dephosphorylates 2-DG-6-P, contributing to 2-DG resistance. | nih.gov |

| Dog2 | Saccharomyces cerevisiae | Primary 2-DG-6-P phosphatase, induced by 2-DG exposure. | nih.govbiorxiv.org |

| HDHD1 | Human | Human homolog of Dog proteins with demonstrated 2-DG-6-P phosphatase activity. | nih.govbiorxiv.org |

Regulation of Phosphatase Activity and Cellular Resistance

The activity of 2-DG-6-P phosphatases is tightly regulated, and their induction is a key mechanism of cellular resistance to 2-DG. Exposure of cells to 2-DG leads to an upregulation of the expression of these phosphatases, particularly Dog2 in yeast. nih.govbiorxiv.org This induction is mediated by several stress response signaling pathways that are activated by the metabolic stress imposed by 2-DG. These pathways include:

The Hog1/p38 MAPK-based stress-responsive pathway: A general stress response pathway. biorxiv.org

The Unfolded Protein Response (UPR): Triggered by endoplasmic reticulum (ER) stress induced by 2-DG. biorxiv.org

The Cell Wall Integrity (CWI) pathway: Mediated by the MAPK Slt2. biorxiv.org

Conversely, the expression of DOG2 is transcriptionally repressed in the presence of high glucose levels, a regulation mediated by the Snf1/AMPK pathway. nih.govnih.gov Consequently, mutations in the pathways that regulate glucose repression can lead to an overexpression of Dog2 and, as a result, increased resistance to 2-DG. nih.gov The overexpression of these phosphatases is a common strategy observed in spontaneous 2-DG-resistant mutants, underscoring the critical role of dephosphorylation in mitigating the toxic effects of 2-DG. nih.govbiorxiv.org

Enzymatic Interactions and Molecular Mechanisms of Glycolytic Inhibition by 2 Deoxy D Glucose 6 Phosphate

Inhibition of Hexokinase Activity

Hexokinase, the enzyme catalyzing the first committed step of glycolysis, is a primary target of inhibition by 2-DG-6-P. This inhibition occurs through a combination of allosteric regulation and competitive inhibition, ultimately leading to a reduction in the rate of glucose phosphorylation.

The accumulation of 2-DG-6-P within the cell leads to allosteric inhibition of hexokinase. mdpi.comnih.gov This form of regulation involves the binding of 2-DG-6-P to a site on the enzyme distinct from the active site where glucose binds. This binding event induces a conformational change in the hexokinase enzyme, reducing its catalytic efficiency. Molecular modeling studies have suggested that the phosphorylated form of 2-DG, 2-DG-6-P, may have a comparable allosteric inhibitory effect on hexokinase to that of the natural product, glucose-6-phosphate. mdpi.com

In addition to allosteric regulation, 2-DG-6-P acts as a competitive inhibitor of hexokinase with respect to ATP. nih.gov This means that 2-DG-6-P competes with ATP for binding to the enzyme's active site. Research on bovine heart hexokinase has demonstrated this competitive relationship, although the inhibition constant for 2-DG-6-P is significantly higher than that for glucose-6-phosphate. nih.gov The dual mechanisms of allosteric and competitive inhibition by 2-DG-6-P effectively suppress hexokinase activity, a critical control point in glycolysis. mdpi.comnih.gov

Molecular simulations have provided valuable insights into the interactions between hexokinase and 2-DG-6-P at the atomic level. These studies have aimed to elucidate the binding affinity and the specific molecular interactions that govern the inhibitory effect.

Recent molecular simulation studies have indicated that 2-DG-6-P forms a highly stable complex with Hexokinase I (HKI), exhibiting a stronger binding affinity than its unphosphorylated precursor, 2-DG, and even the natural substrate, glucose. preprints.orgresearchgate.net The enhanced stability of the HKI-2-DG-6-P complex is attributed to additional interactions facilitated by the phosphate (B84403) group. These interactions include hydrophobic interactions and hydrogen bonds with key amino acid residues within the enzyme's binding pocket, such as ILE 662, SER 588, PRO 590, VAL 663, and THR 848. preprints.orgresearchgate.net The binding energy of 2-DG-6-P to hexokinase has been shown to be more favorable compared to 2-DG, underscoring the importance of phosphorylation for its potent inhibitory activity. preprints.orgresearchgate.net

| Ligand | Key Interacting Residues | Binding Stability |

|---|---|---|

| Glucose (G) | ILE 662, SER 588, PRO 590 | Stable |

| Glucose-6-Phosphate (G-6-P) | ILE 662, SER 588, PRO 590 | Stable |

| 2-Deoxy-D-glucose (2-DG) | Fewer interactions | Less Stable |

| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | ILE 662, SER 588, PRO 590, VAL 663, THR 848 | Most Stable |

Inhibition of Phosphoglucose (B3042753) Isomerase Activity

Phosphoglucose isomerase (PGI), the second enzyme in the glycolytic pathway, is responsible for the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287). The accumulation of 2-DG-6-P directly impacts the function of this crucial enzyme.

2-DG-6-P acts as a competitive inhibitor of phosphoglucose isomerase. nih.govnih.govpnas.org It competes with the natural substrate, glucose-6-phosphate, for binding to the active site of PGI. Because 2-DG-6-P cannot be converted into fructose-6-phosphate, its binding effectively blocks the enzyme's catalytic activity. patsnap.commdpi.com This competitive inhibition is a key mechanism by which 2-DG-6-P halts the progression of glycolysis beyond the initial phosphorylation step. nih.govnih.gov The inability of PGI to process 2-DG-6-P leads to a metabolic bottleneck. patsnap.com

Consequences of Glycolytic Inhibition

The formation and subsequent intracellular accumulation of this compound (2-DG-6P) trigger a cascade of metabolic consequences stemming from the inhibition of glycolysis. As a structural analog of glucose-6-phosphate (G-6-P) that cannot be readily metabolized, 2-DG-6P acts as a potent inhibitor of key glycolytic enzymes, primarily phosphoglucose isomerase (PGI) and, through feedback, hexokinase (HK). mdpi.compatsnap.compnas.orgnih.gov This enzymatic blockade disrupts the primary pathway for glucose catabolism, leading to significant downstream effects on cellular bioenergetics, metabolic intermediate pools, and redox balance.

A primary and critical consequence of the glycolytic inhibition induced by 2-DG-6P is a significant reduction in the cellular production of adenosine (B11128) triphosphate (ATP). mdpi.combiorxiv.org Glycolysis is a fundamental pathway for ATP generation, and its disruption directly impacts the cell's energy supply. The reduction in ATP occurs through two principal mechanisms. Firstly, the initial phosphorylation of 2-deoxy-D-glucose (2-DG) to 2-DG-6P by hexokinase is an ATP-consuming step. plos.org Secondly, and more impactful, the subsequent inability of 2-DG-6P to be metabolized further down the glycolytic pathway halts the process that would normally yield a net production of ATP. nih.govresearchgate.net

| Cell/System Studied | Key Observation | Reference |

|---|---|---|

| Isolated rat adipocytes | Accumulation of 2-deoxyglucose-6-phosphate was associated with a marked decline in intracellular ATP levels. | nih.gov |

| Perfused Ehrlich ascites tumour (EAT) cells | 2-DG perfusion caused β-ATP levels to reduce to about 50% within 2 hours. | niscpr.res.in |

| Various cancer cell lines | 2-DG-mediated glycolysis inhibition depletes ATP levels, leading to cell death. | nih.gov |

| Yeast (Saccharomyces cerevisiae) | 2-DG-6P accumulation leads to a rapid depletion of ATP stores. | biorxiv.org |

| Streptococcus lactis | Initial accumulation of 2-DG-6P resulted in a 60% reduction in intracellular ATP concentration. | asm.org |

The enzymatic blockade caused by 2-DG-6P leads to a significant perturbation in the concentrations of glycolytic intermediates. By competitively inhibiting phosphoglucose isomerase (PGI), 2-DG-6P prevents the crucial isomerization of glucose-6-phosphate to fructose-6-phosphate (F-6-P), a necessary step for glycolysis to proceed. mdpi.compnas.orgnih.gov This inhibition effectively creates a dam in the metabolic pathway.

As a result, metabolites upstream of the block may accumulate, while those downstream are depleted. asm.org Research has consistently shown a decrease in the levels of key downstream intermediates. For instance, a study on hepatocarcinogenesis in rats revealed that 2-DG treatment suppressed the production of G-6-P and subsequently led to lower levels of other glycolysis products, such as pyruvate (B1213749) and lactic acid. spandidos-publications.com Similarly, a study using Streptococcus lactis demonstrated that the rapid intracellular accumulation of 2-DG-6P was coincident with a depletion of phosphorylated glycolytic intermediates. asm.org Metabolomic analysis in yeast treated with 2-DG showed a significant decrease in the concentration of dihydroxyacetone phosphate (DHAP), a three-carbon sugar intermediate. pnas.org This depletion of essential metabolic building blocks disrupts not only energy production but also various biosynthetic pathways that rely on glycolytic intermediates as precursors.

| Metabolite | Observed Change | Model System | Reference |

|---|---|---|---|

| Pyruvate | Decrease | Rat Hepatocellular Carcinoma (HCC) tissues | spandidos-publications.com |

| Lactic Acid | Decrease | Rat HCC tissues | spandidos-publications.com |

| Phosphorylated Glycolytic Intermediates | Depletion | Streptococcus lactis | asm.org |

| Dihydroxyacetone phosphate (DHAP) | Decrease (-57.6%) | Yeast | pnas.org |

| Ribose-5-phosphate (r5p) | Decrease (-52.8%) | Yeast | pnas.org |

| Sedoheptulose-7-phosphate (s7p) | Increase (+32.4%) | Yeast | pnas.org |

The impact of 2-DG-6P extends beyond glycolysis to affect the pentose (B10789219) phosphate pathway (PPP), a critical route for generating NADPH and the precursors for nucleotide synthesis. mdpi.comspandidos-publications.com The interaction is complex and can lead to seemingly contradictory outcomes depending on the cellular context and the specific metabolic state.

2-DG-6P, as an analog of G-6-P, can be recognized by the first and rate-limiting enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PDH). spandidos-publications.comresearchgate.net G6PDH can oxidize 2-DG-6P, a reaction that generates a molecule of NADPH. cosmobiousa.comnews-medical.net This has led some studies to report that 2-DG treatment shunts the metabolic flux through this initial step of the PPP, thereby augmenting the generation of NADPH. spandidos-publications.comspandidos-publications.com For example, in NB4 leukemia cells, 2-DG treatment increased PPP metabolites and the production of NADPH. spandidos-publications.comspandidos-publications.com

Broader Cellular and Molecular Effects Induced by 2 Deoxy D Glucose 6 Phosphate Accumulation

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Activation

The accumulation of 2-DG-6-P is a potent trigger of endoplasmic reticulum (ER) stress. oncotarget.com This occurs because 2-DG, being a structural analog of both glucose and mannose, directly interferes with the synthesis of N-linked glycoproteins, a critical function of the ER. wikipedia.orgbiorxiv.orgnih.gov This interference leads to a backlog of improperly folded proteins, activating the Unfolded Protein Response (UPR), a complex signaling network designed to restore ER homeostasis or, if the stress is insurmountable, trigger cell death. mdpi.comfrontiersin.org

The structural similarity of 2-DG to mannose is central to its interference with N-linked glycosylation. nih.govfrontiersin.org N-glycosylation is a crucial co-translational and post-translational modification where an oligosaccharide chain (glycan) is attached to an asparagine residue of a nascent polypeptide. This process is vital for the proper folding, stability, and function of many proteins. researchgate.net

2-DG disrupts this process by competing with mannose for incorporation into dolichol-linked oligosaccharides, the precursor molecules for N-glycosylation. mdpi.com The incorporation of the fraudulent sugar analog results in the formation of truncated or aberrant lipid-linked oligosaccharide donors. plos.org When these defective precursors are transferred to proteins, it results in non-functional or misfolded glycoproteins. biorxiv.org This disruption of N-linked glycosylation is a primary mechanism by which 2-DG and its phosphorylated derivative induce ER stress. biorxiv.orgnih.gov The efficacy of this interference is such that in some cellular contexts, particularly under normoxic conditions, the cytotoxic effects of 2-DG are attributed more to the interruption of protein glycosylation than to the inhibition of glycolysis. nih.govoncotarget.com

The direct consequence of faulty N-glycosylation is a severe disruption of protein maturation. mdpi.com The attachment of proper N-glycans is a key quality control checkpoint in the ER, guiding the folding and assembly of newly synthesized proteins with the help of chaperones. When this process is compromised by the accumulation of 2-DG-6-P and the subsequent creation of defective glycoproteins, it leads to an accumulation of unfolded or misfolded proteins within the ER lumen. oncotarget.comijcimjournal.com This disruption curtails the production of proteins essential for cellular growth and duplication. ijcimjournal.com

The buildup of unfolded proteins triggers the Unfolded Protein Response (UPR), a set of adaptive signaling pathways. wikipedia.orgbiorxiv.org The accumulation of 2-DG-6-P has been shown to activate several key UPR pathways. nih.govasm.org This activation is characterized by the upregulation of ER stress markers, including the chaperone Glucose-Regulated Protein 78 (GRP78) and the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). plos.orgnih.gov

Studies have demonstrated that treatment with 2-DG leads to a significant increase in the expression of GRP78 and CHOP, which correlates with the activation of autophagy. nih.gov The activation of these signaling pathways, such as the p38 MAPK ortholog Hog1 and the Cell Wall Integrity (CWI) pathway in yeast, represents a cellular attempt to mitigate the stress by upregulating protein folding capacity and degrading misfolded proteins. biorxiv.orgnih.gov However, prolonged or severe ER stress, as induced by 2-DG-6-P, can overwhelm these coping mechanisms and shift the UPR towards initiating apoptosis. oncotarget.com

Table 1: Effect of 2-DG Treatment on ER Stress Markers and ATP Levels in Cancer Cells This table summarizes findings from a study on pancreatic (1420), melanoma (MDA-MB-435), and breast (SKBR3) cancer cells, showing how 2-DG treatment induces ER stress and affects cellular energy. The addition of mannose can reverse the ER stress but not the ATP depletion, indicating that ER stress is primarily caused by glycosylation interference.

| Cell Line | Treatment | Relative ATP Level | GRP78 Expression | CHOP Expression | LC3B-II (Autophagy Marker) |

| 1420 | Control | 100% | Baseline | Baseline | Baseline |

| 2-DG | Decreased | Increased | Increased | Increased | |

| 2-DG + Mannose | Decreased | Abrogated | Abrogated | Abrogated | |

| MDA-MB-435 | Control | 100% | Baseline | Baseline | Baseline |

| 2-DG | Decreased | Increased | Increased | Increased | |

| 2-DG + Mannose | Decreased | Abrogated | Abrogated | Abrogated | |

| SKBR3 | Control | 100% | Baseline | Baseline | Baseline |

| 2-DG | Decreased | Increased | Increased | Increased | |

| 2-DG + Mannose | Decreased | Partially Reduced | Partially Reduced | Partially Reduced | |

| Data adapted from Xi et al., 2011. nih.gov |

Induction of Oxidative Stress

Beyond ER stress, the accumulation of 2-DG-6-P also instigates significant oxidative stress by disrupting the cell's redox homeostasis. patsnap.com This is achieved primarily by interfering with metabolic pathways responsible for generating reducing equivalents, such as NADPH, which are crucial for antioxidant defense systems. mdpi.com

A key target of 2-DG-6-P-induced oxidative stress is cellular thiol metabolism, particularly the glutathione (B108866) system. nih.govmdpi.com Glutathione (GSH) is a major cellular antioxidant, and the ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular redox status. tandfonline.com

Studies have shown that treatment with 2-DG leads to profound disruptions in thiol metabolism, including a significant decrease in total glutathione content and an increase in the percentage of glutathione disulfide (%GSSG). tandfonline.comnih.gov This shift indicates a depletion of the cell's primary antioxidant buffer, rendering it more vulnerable to oxidative damage. tandfonline.com This disruption of thiol metabolism has been identified as a key mechanism through which 2-DG mediates cytotoxicity. tandfonline.com The co-administration of the thiol antioxidant N-acetylcysteine (NAC) has been shown to protect cells from 2-DG-induced cell killing, supporting a causal link between thiol disruption and cytotoxicity. nih.govnih.gov

NADPH is essential for regenerating reduced glutathione from GSSG via glutathione reductase and for the function of the thioredoxin system, both of which are critical for detoxifying reactive oxygen species (ROS). tandfonline.comnih.gov By limiting NADPH production, 2-DG-6-P accumulation cripples these antioxidant systems. tandfonline.com This impairment, combined with potential increases in ROS from mitochondrial dysfunction, leads to a state of metabolic oxidative stress. nih.govnih.gov This altered redox state can activate stress-sensitive signaling pathways, such as the ASK1-JNK/p38MAPK pathway, further contributing to cell death. bohrium.com

Phosphate (B84403) Homeostasis Disruption

The phosphorylation of 2-DG is an ATP-dependent process that consumes inorganic phosphate. The resulting 2-DG-6-P is a charged molecule that is effectively trapped within the cell due to the low permeability of the cell membrane to hexose (B10828440) phosphates and low levels of intracellular phosphatases capable of dephosphorylating it. researchgate.netsnmjournals.org This phenomenon, known as "metabolic trapping," leads to the sequestration of a significant amount of the cell's phosphate resources in the form of 2-DG-6-P. snmjournals.orgnih.gov

In studies on Streptococcus lactis, the addition of 2-DG led to a rapid and massive accumulation of intracellular 2-DG-6-phosphate (to concentrations around 120 mM), which coincided with the depletion of other phosphorylated glycolytic intermediates. nih.gov Similarly, research on perfused rat hearts demonstrated that the trapping of phosphorus by 2-DG-6-P can result in a state with very high concentrations of the analog (e.g., 55 mM) and consequently low ATP levels. nih.gov This sequestration depletes the available intracellular phosphate pool, which is critical for numerous cellular processes, including energy metabolism (ATP synthesis), signal transduction (protein phosphorylation), and nucleic acid synthesis. The depletion of phosphorylated intermediates and ATP represents a significant disruption of cellular phosphate homeostasis. nih.govresearchgate.net

Effects on Cell Proliferation and Viability

The metabolic disturbances caused by 2-DG-6-P accumulation have profound effects on cell growth, proliferation, and survival.

The accumulation of 2-DG-6-P is a potent inhibitor of cell growth and proliferation. pnas.orgnih.govfrontiersin.org This effect stems from multiple mechanisms. Primarily, 2-DG-6-P competitively inhibits phosphoglucose (B3042753) isomerase and non-competitively provides feedback inhibition on hexokinase. pnas.orgbiorxiv.org This dual inhibition blocks the glycolytic pathway at its initial steps, severely limiting the cell's ability to produce ATP and essential metabolic intermediates required for growth. patsnap.comnih.gov The resulting energy depletion is a primary driver of growth cessation. nih.govnih.gov

Furthermore, the interference with glucose metabolism can arrest the cell cycle. Studies in various cancer cell lines have shown that treatment with 2-DG leads to cell cycle arrest, often at the G0/G1 phase. spandidos-publications.complos.org This prevents cells from entering the S phase (DNA synthesis) and progressing towards mitosis, thereby halting proliferation.

Table 1: Effect of 2-DG-6-P Accumulation on Cell Cycle Progression in Cancer Cells

| Cell Line | Cancer Type | Observed Effect | Reference |

| Hepatocellular Carcinoma (HCC) cells | Liver Cancer | Arrest at G0/G1 phase; increase in sub-G1 population. | spandidos-publications.com |

| Colorectal Cancer cells | Colorectal Cancer | Increased percentage of cells in G1 phase. | plos.org |

Prolonged or high levels of 2-DG-6-P accumulation can shift the cellular response from mere growth arrest to programmed cell death, or apoptosis. researchgate.netnih.govmdpi.com Several interconnected mechanisms contribute to this cytotoxic effect:

ATP Depletion: The severe reduction in cellular ATP levels due to glycolytic inhibition disrupts numerous energy-dependent cellular functions, including the maintenance of ion gradients and protein synthesis, ultimately triggering cell death. frontiersin.orgnih.gov

Induction of Oxidative Stress: 2-DG can disrupt the cellular redox balance, leading to the generation of reactive oxygen species (ROS). patsnap.commdpi.com This oxidative stress can damage cellular components like DNA, proteins, and lipids, activating apoptotic pathways. patsnap.com

Endoplasmic Reticulum (ER) Stress: As an analog of mannose, 2-DG can interfere with N-linked glycosylation of proteins in the endoplasmic reticulum. aacrjournals.orgnih.gov This leads to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR). aacrjournals.org Chronic or overwhelming ER stress is a known inducer of apoptosis, often mediated by the transcription factor CHOP. aacrjournals.org

Modulation of Apoptotic Proteins: Treatment with 2-DG has been shown to modulate the expression of key proteins in the Bcl-2 family, which regulate the integrity of the mitochondrial outer membrane. nih.govmdpi.com Specifically, it can alter the Bcl-2/Bax protein ratio, favoring the pro-apoptotic Bax and leading to the release of cytochrome c and subsequent caspase activation. mdpi.comresearchgate.net

Caspase Activation: The various stress signals converge on the activation of caspases, the executioner enzymes of apoptosis. researchgate.net For instance, studies in breast cancer cells have demonstrated the activation of caspase-3 following treatment with 2-DG. researchgate.net

Table 2: Summary of Apoptotic Mechanisms Induced by 2-DG-6-P Accumulation

| Mechanism | Description | Key Molecules/Pathways Involved | References |

| Energy Depletion | Inhibition of glycolysis leads to a drastic drop in cellular ATP levels, compromising cell survival. | ATP, Glycolysis | frontiersin.orgnih.gov |

| Oxidative Stress | Disruption of redox balance increases reactive oxygen species (ROS), causing cellular damage. | ROS | patsnap.commdpi.com |

| ER Stress / UPR | Interference with N-linked glycosylation causes misfolded protein accumulation, activating the Unfolded Protein Response. | GRP78, IRE1α, CHOP | aacrjournals.org |

| Mitochondrial Pathway | Modulation of Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization. | Bcl-2, Bax, Cytochrome c | mdpi.comresearchgate.net |

| Caspase Activation | Stress pathways converge to activate executioner caspases, leading to systematic cell dismantling. | Caspase-3 | researchgate.net |

Modulation of Other Cellular Pathways

The impact of 2-DG-6-P accumulation on the Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration, appears to be context-dependent. Since the TCA cycle is fueled by pyruvate (B1213749), a downstream product of glycolysis, a glycolytic block would be expected to reduce the influx of substrates into the cycle.

Indeed, metabolomic analysis in NB4 leukemia cells revealed that 2-DG treatment significantly decreased the levels of metabolites in both the glycolytic pathway and the TCA cycle, indicating that these cells rely heavily on glucose for both processes. spandidos-publications.com However, in a different leukemia cell line, THP-1, the metabolites of the TCA cycle were not depleted to the same extent. spandidos-publications.com This suggests that THP-1 cells can utilize alternative energy sources, such as fatty acids, to replenish TCA cycle intermediates through processes like β-oxidation. spandidos-publications.com This metabolic flexibility can influence cellular sensitivity to glycolytic inhibition. Therefore, the accumulation of 2-DG-6-P can indirectly modulate TCA cycle activity, but the net effect depends on the cell's capacity to utilize alternative fuels.

Interference with Lipid Metabolism and Calcium Homeostasis

The accumulation of 2-DG-6-P has been noted to interfere with both lipid metabolism and calcium homeostasis, although the precise mechanisms are still under investigation. biorxiv.org

Lipid Metabolism: In isolated rat adipocytes, the buildup of 2-DG-6-P leads to a significant drop in intracellular ATP levels and depresses cell respiration by approximately 50%. nih.gov However, under these conditions, no concurrent increase in intracellular free fatty acids was observed. nih.gov This suggests that the metabolic disruption caused by 2-DG-6-P in fat cells does not immediately trigger lipolysis. Further studies have shown that 2-deoxy-D-glucose (2-DG) can interfere with the synthesis of lipid-linked oligosaccharides, which are precursors for N-linked glycosylation, a process crucial for protein folding and function. plos.org This disruption is not a direct effect on primary lipid metabolism but rather on the utilization of lipids in post-translational modification pathways.

Activation of Stress-Responsive MAP Kinase Pathways (e.g., Hog1/p38, Slt2)

The cellular toxicity of 2-DG-6-P triggers a robust stress response mediated by mitogen-activated protein kinase (MAPK) pathways. In yeast, which serves as a powerful model for studying conserved cellular processes, 2-DG-6-P accumulation activates multiple stress-responsive pathways that converge on the regulation of detoxifying enzymes. biorxiv.orgresearchgate.net

A key adaptive response to 2-DG exposure is the induction of the 2-DG-6-P phosphatases, Dog1 and Dog2, which dephosphorylate the toxic metabolite. biorxiv.orgplos.org The expression of these phosphatases is upregulated by several stress-signaling pathways:

Hog1/p38 Pathway: The High Osmolarity Glycerol (B35011) (HOG) pathway, whose mammalian ortholog is the p38 MAPK pathway, is activated in response to various stresses, including osmotic and oxidative stress. biorxiv.orgyeastgenome.org Studies show that 2-DG treatment leads to the partial activation of the Hog1 kinase. biorxiv.org This activation contributes to the induction of Dog2 expression, helping the cell to tolerate the metabolic stress. biorxiv.orgnih.gov The HOG pathway is known to be activated by various stimuli, including hyperosmolarity, and involves a multi-step phosphorelay mechanism. asm.orgfrontiersin.org

Slt2/Cell Wall Integrity (CWI) Pathway: The accumulation of 2-DG-6-P also causes cell wall defects, which in turn activates the Cell Wall Integrity (CWI) pathway. researchgate.net This pathway, mediated by the MAPK Slt2, is crucial for cell survival under conditions that challenge the cell wall. nih.gov Upon 2-DG treatment, Slt2 becomes phosphorylated and activated, leading to the induction of downstream targets, including the DOG2 gene. biorxiv.orgresearchgate.net Consequently, the loss of key components of the CWI pathway results in hypersensitivity to 2-DG. biorxiv.orgnih.gov

The activation of these MAPK pathways represents a critical cellular defense mechanism, rewiring gene expression to counteract the toxic effects of 2-DG-6-P. biorxiv.org

Snf1/AMPK-Dependent Regulation

The Snf1/AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy homeostasis, and its interplay with 2-DG-6-P is complex and multifaceted. microbialcell.com AMPK is typically activated by a high AMP/ATP ratio, signaling energy stress and promoting catabolic processes to restore ATP levels.

Contrasting Regulatory Roles: Research in different model systems has revealed seemingly contradictory roles of Snf1/AMPK in the response to 2-DG.

Activation: In some contexts, such as in HepG2.2.15 cells, 2-DG treatment modulates the AMP/ATP ratio, leading to the activation of AMPK. mdpi.com In mammalian cells, 2-DG-induced energy depletion is a known trigger for AMPK activation. biorxiv.org

Inhibition and Complex Regulation: In contrast, studies in yeast have shown that 2-DG can cause a transient, rapid inactivation of Snf1 (the yeast ortholog of AMPK). biorxiv.orgplos.orgresearchgate.net This inactivation is dependent on the phosphorylation of 2-DG to 2-DG-6-P by hexokinase Hxk2 and is mediated by the protein phosphatase 1 (PP1) complex. biorxiv.orgnih.gov This Snf1 inactivation promotes the endocytosis of glucose transporters, a process that is detrimental to cells exposed to 2-DG. plos.org

Role in 2-DG Resistance: The regulation of Snf1/AMPK is central to developing resistance to 2-DG.

In yeast, resistance to 2-DG is often associated with mutations that lead to increased Snf1 activity. biorxiv.orgplos.orgresearchgate.net

Conversely, another layer of regulation exists where glucose availability, acting via the inhibition of Snf1 signaling, transcriptionally represses the detoxifying phosphatase DOG2. biorxiv.orgresearchgate.netnih.gov Consequently, mutants with defects in this glucose repression pathway (which often have higher Snf1 activity) are resistant to 2-DG, in part due to the derepression of DOG2. researchgate.netnih.gov

This complex, context-dependent regulation highlights the intricate signaling network that cells employ to sense and respond to the metabolic poison 2-DG-6-P. The Snf1/AMPK pathway sits (B43327) at a critical node, integrating signals from energy status and glucose availability to modulate cellular responses, including transporter trafficking and the expression of detoxifying enzymes.

Interactive Data Tables

Table 1: Effects of 2-DG-6-P on Lipid and Calcium Metabolism

| Cellular Process | System/Organism | Key Findings | Reference |

|---|---|---|---|

| Lipid Metabolism | Rat Adipocytes | Marked decline in intracellular ATP; no increase in free fatty acids. | nih.gov |

| Endothelial Cells | Interference with lipid-linked oligosaccharide synthesis (N-glycosylation precursor). | plos.org | |

| Calcium Homeostasis | Endothelial Cells | Increased cytosolic Ca²⁺ due to release from the endoplasmic reticulum via IP3R activation. | tandfonline.com |

| General | The related metabolite G6P inhibits SERCA pumps, disrupting ER Ca²⁺ storage. | nih.gov |

Table 2: Signaling Pathways Activated by 2-DG-6-P Accumulation

| Pathway | Kinase | System/Organism | Upstream Signal | Downstream Effect | Reference |

|---|---|---|---|---|---|

| High Osmolarity Glycerol (HOG) | Hog1 (p38 ortholog) | Yeast | Osmotic/Oxidative Stress | Partial activation; contributes to DOG2 induction. | biorxiv.orgnih.gov |

| Cell Wall Integrity (CWI) | Slt2 | Yeast | Cell Wall Defects | Phosphorylation and activation; induces DOG2 expression. | biorxiv.orgnih.govresearchgate.net |

| AMPK/Snf1 Pathway | Snf1 (AMPK ortholog) | Yeast | 2-DG-6-P accumulation | Transient inactivation via PP1, promoting endocytosis. | biorxiv.orgplos.org |

| AMPK Pathway | AMPK | HepG2.2.15 Cells | Altered AMP/ATP ratio | Activation of the kinase. | mdpi.com |

Applications of 2 Deoxy D Glucose 6 Phosphate in Preclinical Research Models

Investigations in Cancer Cell Metabolism

2-Deoxy-D-glucose (2-DG), which is intracellularly converted to 2-Deoxy-D-glucose-6-phosphate (2-DG6P), serves as a valuable tool in preclinical cancer research. Its structural similarity to glucose allows it to be taken up by cancer cells, but its modified structure prevents further metabolism, leading to the accumulation of 2-DG6P and subsequent metabolic disruption.

Malignant cells often exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. 2-DG6P is instrumental in exploiting this metabolic feature for therapeutic investigation. Upon uptake by glucose transporters, 2-DG is phosphorylated by hexokinase to form 2-DG6P. Unlike glucose-6-phosphate, 2-DG6P cannot be isomerized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. This accumulation competitively inhibits hexokinase, a critical enzyme in the glycolytic pathway. Furthermore, 2-DG6P also inhibits phosphofructokinase-1 (PFK-1), another key regulatory enzyme in glycolysis. By disrupting these initial steps, 2-DG6P effectively curtails the high glycolytic flux characteristic of the Warburg effect, thereby depriving cancer cells of a primary energy source. This targeted disruption of glycolysis in cancer cells that are highly dependent on this pathway for survival forms the basis of its application in preclinical cancer models.

The accumulation of 2-DG6P within cancer cells triggers a cascade of events that culminate in the inhibition of cell growth and proliferation. A primary mechanism is the depletion of intracellular ATP, as the high glycolytic rate is arrested. This energy crisis can induce apoptosis, or programmed cell death, in various cancer cell lines. Moreover, the inhibition of glycolysis by 2-DG6P can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, further contributing to cell death. Studies have also shown that 2-DG6P can interfere with N-linked glycosylation, a crucial process for the proper folding and function of many proteins involved in cell growth and survival. This disruption of protein synthesis and function adds another layer to its anti-proliferative effects. The inhibition of the pentose (B10789219) phosphate (B84403) pathway (PPP), a branch of glycolysis that provides precursors for nucleotide synthesis, is another consequence of 2-DG6P's action, thereby hindering DNA and RNA synthesis required for cell division.

The presence of 2-DG6P can induce significant metabolic reprogramming in tumors beyond the direct inhibition of glycolysis. Cells treated with 2-DG may shift their metabolism towards alternative energy sources, such as oxidative phosphorylation (OXPHOS), if they have the capacity. However, in many cancer cells, particularly those with mitochondrial defects, this switch is not efficient, leading to metabolic catastrophe. Furthermore, the metabolic stress induced by 2-DG6P can activate signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status. Activation of AMPK can lead to the inhibition of anabolic processes, such as protein and lipid synthesis, further contributing to the suppression of tumor growth. This ability to force a metabolic shift makes 2-DG6P a valuable tool for studying the metabolic flexibility of cancer cells and identifying potential vulnerabilities.

To enhance the anti-cancer effects of 2-DG6P and to overcome resistance, researchers have explored its use in combination with other metabolic modulators. For instance, combining 2-DG with inhibitors of oxidative phosphorylation can create a dual metabolic blockade, simultaneously targeting both major energy production pathways in cancer cells. This approach has shown synergistic effects in preclinical models, leading to enhanced cancer cell death. Another strategy involves combining 2-DG with drugs that target other metabolic pathways, such as the pentose phosphate pathway or glutamine metabolism. For example, the combination of 2-DG with the glutaminase (B10826351) inhibitor BPTES has demonstrated synergistic growth inhibition in certain cancer cell lines. These combination strategies aim to exploit the metabolic vulnerabilities of cancer cells more effectively, leading to improved therapeutic outcomes in preclinical settings.

Studies in Neurobiology and Neurological Disease Models

The application of this compound is also being explored in the context of neurobiology and neurological diseases. In preclinical models of epilepsy, 2-DG has been shown to have anticonvulsant effects. The mechanism is thought to involve the modulation of neuronal excitability through the inhibition of glycolysis, which is a primary energy source for neurons. By reducing the glycolytic rate, 2-DG6P accumulation may lead to a decrease in neuronal firing and a reduction in seizure activity.

Furthermore, in models of neurodegenerative diseases such as Alzheimer's and Parkinson's, metabolic dysregulation is a key feature. The use of 2-DG and the resulting accumulation of 2-DG6P can help to elucidate the role of altered glucose metabolism in the pathogenesis of these diseases. For instance, studies are investigating how the modulation of glycolysis by 2-DG6P affects processes like protein aggregation and neuronal survival in these disease models. While still in the exploratory stages, the use of 2-DG6P in neurobiological research holds promise for understanding and potentially developing novel therapeutic strategies for a range of neurological disorders.

Assessment of Glucose Utilization in Brain Tissue Models

In neuroscience research, 2-DG is instrumental in studying glucose metabolism in brain tissue. Because the brain relies heavily on glucose for energy, understanding its utilization is crucial. physiology.org When radioactively labeled 2-DG is introduced into brain slice models, it is taken up by cells and converted to labeled 2-DG-6-P. The amount of accumulated 2-DG-6-P, which can be measured after tissue processing, provides an index of the rate of glucose uptake and phosphorylation by hexokinase. nih.gov This technique allows for the quantitative assessment of glucose utilization in specific brain regions. nih.gov

Studies using hypothalamic brain slices have demonstrated the feasibility of measuring 2-DG and 2-DG-6-P levels to determine kinetic models of glucose metabolism. nih.gov For instance, analysis of the suprachiasmatic nucleus within these slices has revealed diurnal variations in glucose utilization that align with in vivo findings. nih.gov This method has proven effective in correlating total tissue radioactivity with glucose utilization, validating its use for imaging analysis of metabolic activity in different brain structures. nih.gov

Modulation of Neuronal Metabolism

The accumulation of 2-DG-6-P within neurons profoundly modulates their metabolic state. By inhibiting the enzyme phosphoglucose isomerase, 2-DG-6-P blocks the progression of glycolysis. physiology.orgfrontiersin.org This disruption of the primary energy-producing pathway forces a shift in cellular metabolism. physiology.org Neuronal activity is highly dependent on a steady supply of ATP, much of which is generated through glycolysis and subsequent oxidative phosphorylation. nih.govphysiology.org By impeding glycolysis, 2-DG-6-P can significantly impact neuronal function and excitability. nih.govphysiology.org

Preclinical Research in Epilepsy Models

The ability of 2-DG to modulate neuronal excitability has made it a subject of interest in preclinical epilepsy research. frontiersin.orgnih.gov Seizures are characterized by excessive and synchronized neuronal firing, which places a high energy demand on the brain. nih.gov By inhibiting glycolysis through the formation of 2-DG-6-P, researchers can study how metabolic interventions affect seizure activity. nih.govfrontiersin.org

In various animal models of epilepsy, the administration of 2-DG has been shown to have anticonvulsant effects. frontiersin.orgresearchgate.net For example, in rat models, 2-DG has been observed to reduce seizure progression. frontiersin.org The proposed mechanisms for these effects are multifaceted. One hypothesis is that the reduction in ATP from glycolysis leads to the activation of ATP-sensitive potassium (KATP) channels, which hyperpolarizes neurons and reduces their excitability. frontiersin.org Another suggested mechanism involves the downregulation of brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which are implicated in seizure development. frontiersin.org Studies in hippocampal slices have also demonstrated that 2-DG can suppress epileptiform bursts, further supporting its potential as a tool to investigate metabolic control of epilepsy. nih.govphysiology.org

| Model System | Observed Effect of 2-DG | Potential Mechanism |

| Rat kindling model of temporal lobe epilepsy | Reduced seizure progression | Reduction in BDNF and TrkB expression. frontiersin.org |

| Hippocampal slices (in vitro) | Suppression of epileptiform bursts | Glycolytic inhibition leading to altered neuronal excitability. nih.govphysiology.org |

| Mouse models (6 Hz and audiogenic) | Acute anticonvulsant actions | Inhibition of glycolysis. researchgate.net |

Research in Aging and Calorie Restriction Mimicry

The role of glucose metabolism in aging and the effects of calorie restriction (CR) are active areas of research. 2-DG, by creating a state of intracellular glucose deprivation, is used as a tool to mimic the metabolic effects of CR. researchgate.net

Metabolic Effects in Model Organisms (e.g., C. elegans)

In the nematode Caenorhabditis elegans, a common model organism for aging studies, treatment with 2-DG has been shown to extend lifespan. researchgate.netplos.org The intracellular accumulation of 2-DG-6-P impairs glucose metabolism, which is thought to trigger a metabolic shift similar to that seen under dietary restriction. researchgate.netplos.org This includes an induction of mitochondrial respiration. researchgate.net

Studies have shown that impairing glucose metabolism with 2-DG in C. elegans leads to an increased lifespan. researchgate.net This effect is linked to the activation of the AMP-activated protein kinase (AMPK) pathway, a key energy sensor in cells. aging-us.com The inhibition of glycolysis by 2-DG-6-P is believed to be a primary mechanism behind these life-extending effects. researchgate.net

Antiviral Mechanism Research in Cellular Models

Viruses rely on the host cell's metabolic machinery to replicate. This dependency makes cellular metabolism, particularly glycolysis, a potential target for antiviral therapies. The formation of 2-DG-6-P is central to the antiviral research involving 2-DG.

Inhibition of Viral Replication via Glycolysis and Glycosylation Interference

The accumulation of 2-DG-6-P inhibits glycolysis, thereby depriving the virus of the necessary energy (ATP) and molecular building blocks for replication. frontiersin.orgresearchgate.net Many viruses upregulate glycolysis in infected cells to meet the high bioenergetic demands of producing new viral particles. nih.govbiorxiv.org By blocking this pathway, 2-DG-6-P can effectively reduce viral multiplication. nih.govbiorxiv.org

Furthermore, 2-DG can interfere with the proper glycosylation of viral proteins. nih.govresearchgate.net Glycosylation is a crucial post-translational modification for the correct folding and function of many viral envelope proteins. 2-DG can be converted into fraudulent sugar donors that, when incorporated into glycan chains, result in incomplete or incorrect glycosylation. researchgate.netnih.gov This can lead to the production of non-infectious or less infectious viral progeny. nih.gov Research in cellular models has demonstrated that 2-DG can inhibit the replication of various viruses, including coronaviruses and influenza virus, through these dual mechanisms of glycolysis and glycosylation interference. nih.govnih.gov

| Virus Type | Host Cell Model | Observed Antiviral Effect of 2-DG | Mechanism of Action |

| Porcine epidemic diarrhea virus (PEDV) | Vero cells | Inhibition of viral replication | Interference with glycosylation and induction of unfolded protein response stress. nih.gov |

| SARS-CoV-2 | Various cell lines | Reduced cytopathic effects, cell death, and infectivity of new virions. nih.gov | Disruption of viral protein glycosylation and inhibition of glycolysis. nih.gov |

| Influenza A Virus | Cellular models | Significantly reduced viral titers. nih.gov | Inhibition of glycolysis, leading to reduced synthesis of genomic vRNA. nih.gov |

| Rhinoviruses | Epithelial cells | Dose-dependent inhibition of viral replication. biorxiv.org | Disruption of the viral infection cycle by inhibiting RNA synthesis. biorxiv.org |

Impact on Viral Protein Synthesis

The glucose analog 2-deoxy-D-glucose (2-DG) and its phosphorylated form, this compound (2-DG-6-P), have been shown to interfere with viral replication through various mechanisms, including the disruption of viral protein synthesis. researchgate.netfrontiersin.orgnih.gov Viruses rely heavily on the host cell's metabolic machinery for their replication, including the synthesis of viral proteins. nih.gov

One of the primary ways 2-DG-6-P impacts viral protein synthesis is by inhibiting glycolysis. researchgate.netmdpi.com After being transported into the cell, 2-DG is phosphorylated by hexokinase to form 2-DG-6-P. mdpi.comnih.gov This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation. mdpi.comcaymanchem.com The buildup of 2-DG-6-P competitively inhibits the enzyme phosphoglucose isomerase and allosterically inhibits hexokinase, leading to a depletion of ATP, the energy currency required for numerous cellular processes, including protein synthesis. mdpi.combiorxiv.org

Furthermore, 2-DG can disrupt the proper glycosylation of viral proteins. researchgate.netnih.gov As a structural analog of mannose, 2-DG can interfere with the synthesis of N-linked glycoproteins, which are crucial components of many viral envelopes. nih.govbiorxiv.org Incorrectly glycosylated proteins may not fold correctly, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). asm.orgnih.gov The UPR can, in turn, lead to a general shutdown of protein synthesis to alleviate the stress on the ER. asm.org

Studies on various viruses have demonstrated the inhibitory effects of 2-DG on viral protein synthesis and replication. For instance, in the context of Kaposi's sarcoma-associated herpesvirus (KSHV), 2-DG treatment led to a marked decrease in the expression of viral genes involved in replication and reactivation. asm.org Research on Hepatitis B virus (HBV) has also shown that 2-DG can suppress viral protein synthesis in a dose-dependent manner. nih.gov More recently, the potential of 2-DG to inhibit the replication of SARS-CoV-2 has been investigated, with studies suggesting that it disrupts the glycosylation of viral proteins, thereby reducing the infectivity of newly formed virions. nih.gov

Investigation in Other Biological Systems

Metabolic Effects in Adipocytes

In isolated rat adipocytes, 2-deoxy-D-glucose is rapidly taken up and phosphorylated to this compound. nih.gov Initially, only 2-DG-6-P is found inside the cells, but over time, free 2-DG also accumulates. nih.gov The phosphorylation of 2-DG ceases when the intracellular concentration of 2-DG-6-P reaches approximately 50 mM. nih.gov This accumulation is associated with a significant drop in intracellular ATP levels. nih.govnih.gov

The accumulation of 2-DG-6-P in fat cells also leads to a direct inhibition of cell respiration by about 50%, an effect that is not related to the inhibition of glycolysis. nih.gov The precise mechanism of this respiratory inhibition is not fully understood. nih.gov Additionally, the uptake and phosphorylation of 2-DG in adipocytes are thought to be coupled processes. nih.gov While 2-DG decreases the conversion of glycerol (B35011) to glyceride-glycerol, it does not affect the basal lipolytic activity. ceu.es

Role as a Metabolite in Microorganisms (e.g., E. coli, M. genitalium, S. cerevisiae, T. brucei)

This compound has been identified as a metabolite in several microorganisms.

Escherichia coli : In E. coli, 2-deoxy-D-glucose is taken up and phosphorylated to 2-DG-6-P. ecmdb.ca It is considered a metabolite in E. coli, although it can be non-physiological. nih.govebi.ac.uknih.govplos.org

Mycoplasma genitalium : 2-DG-6-P is also recognized as a metabolite in Mycoplasma genitalium. nih.govebi.ac.uk

Saccharomyces cerevisiae : In the yeast S. cerevisiae, 2-DG is phosphorylated to 2-DG-6-P, which is a toxic metabolite that inhibits glycolysis. biorxiv.orgymdb.ca The accumulation of 2-DG-6-P leads to a depletion of ATP. biorxiv.org However, S. cerevisiae possesses phosphatases, Dog1 and Dog2, that can dephosphorylate 2-DG-6-P back to 2-DG, providing a detoxification mechanism. biorxiv.orgbiorxiv.org The expression of these phosphatases is regulated by various signaling pathways. biorxiv.org Studies using NMR spectroscopy have shown that the presence of 2-DG decreases glucose consumption and the production of several metabolites, while stimulating the formation of others like arginine and citrate. nih.gov

Trypanosoma brucei : In the protozoan parasite Trypanosoma brucei, 2-deoxy-D-glucose can be taken up but not metabolized beyond this compound. researchgate.netgadelhalab.co.uk This leads to the inhibition of glycolysis and the pentose phosphate pathway, ultimately depleting ATP levels within the glycosomes, which are specialized organelles in these parasites. researchgate.net The parasite shows sensitivity to 2-DG, leading to growth defects and cell death. gadelhalab.co.ukresearchgate.net

Use in Plant Cell Research as a Selective Agent

In plant cells, 2-deoxy-D-glucose (2-DOG) is phosphorylated by hexokinase to the toxic compound 2-DOG-6-phosphate, which inhibits glycolysis, protein synthesis, and cell wall polysaccharide synthesis, ultimately leading to cell death. frontiersin.org This toxicity has been harnessed for use as a selective agent in plant transformation studies. frontiersin.orgfau.de

A selectable marker system has been developed using the DOGR1 gene from Saccharomyces cerevisiae, which encodes for a 2-deoxyglucose-6-phosphate phosphatase. frontiersin.orgresearchgate.net When this gene is introduced into plant cells, the resulting enzyme can dephosphorylate the toxic 2-DOG-6-P into non-toxic products. frontiersin.org This allows the transformed cells to survive and grow on a medium containing 2-DOG, while non-transformed cells are eliminated. frontiersin.org This selection method has been successfully used to produce transgenic plants, such as oil palm, that are phenotypically normal and fertile. frontiersin.org

The use of 2-DOG as a selection agent provides an alternative to other common selection systems that use antibiotics or herbicides. frontiersin.org

Table of Research Findings on this compound

| Biological System | Key Findings | References |

| Viral Protein Synthesis | Inhibits glycolysis, leading to ATP depletion required for protein synthesis. | researchgate.netmdpi.com |

| Disrupts N-linked glycosylation of viral proteins, causing ER stress and UPR activation. | nih.govbiorxiv.orgasm.orgnih.gov | |

| Suppresses viral protein synthesis in HBV and KSHV. | nih.govasm.org | |

| Disrupts glycosylation of SARS-CoV-2 proteins, reducing infectivity. | nih.gov | |

| Adipocytes | Rapidly phosphorylated to 2-DG-6-P, leading to ATP depletion. | nih.govnih.gov |

| Accumulation inhibits cell respiration independently of glycolysis. | nih.gov | |

| Decreases conversion of glycerol to glyceride-glycerol. | ceu.es | |

| Microorganisms | ||

| E. coli | Metabolite formed from the phosphorylation of 2-DG. | ecmdb.canih.govebi.ac.uk |

| M. genitalium | Identified as a cellular metabolite. | nih.govebi.ac.uk |

| S. cerevisiae | Toxic metabolite that inhibits glycolysis; detoxified by Dog1/Dog2 phosphatases. | biorxiv.orgbiorxiv.orgymdb.ca |

| T. brucei | Inhibits glycolysis and the pentose phosphate pathway, leading to ATP depletion and cell death. | researchgate.netgadelhalab.co.uk |

| Plant Cells | Toxic product of 2-DOG phosphorylation that inhibits essential cellular processes. | frontiersin.org |

| Used as a basis for a selective agent system in plant transformation with the DOGR1 gene. | frontiersin.orgfau.deresearchgate.net |

Advanced Methodologies for Studying 2 Deoxy D Glucose 6 Phosphate

Metabolic Tracing Techniques

Metabolic tracing techniques are pivotal in elucidating the pathways involving 2-deoxy-D-glucose (2-DG) and its phosphorylated form, 2-DG-6P. By using labeled versions of 2-DG, scientists can track its journey into the cell and its subsequent metabolic fate.

Radiolabeled analogs of 2-DG are instrumental in studying glucose uptake and metabolism. [3H]- and [14C]-labeled 2-DG have been widely used in laboratory research to quantify glucose transport. wikipedia.orgnih.gov These tracers are transported into cells by glucose transporters and phosphorylated by hexokinase to form radiolabeled 2-DG-6P. snmjournals.org Because 2-DG-6P is not readily metabolized further, it becomes trapped within the cell, allowing for the measurement of glucose uptake by assessing the accumulated radioactivity. nih.govrevvity.co.jp

[3H]-2-Deoxy-D-Glucose : The use of tritiated ([3H]) 2-DG offers improved autoradiographic resolution compared to [14C]-2DG due to the lower energy of tritium's beta emissions. nih.gov This allows for more precise localization of metabolic activity within different brain nuclei and even within laminated structures like the hippocampus. nih.gov Studies have utilized [3H]-2DG to investigate accelerated glucose transport and metabolism in cultured astrocytes. researchgate.net

[14C]-2-Deoxy-D-Glucose : Carbon-14 labeled 2-DG has been foundational in the development of methods to measure local cerebral glucose utilization. nih.gov While it has been a valuable tool, research indicates that [14C]-2DG can be further metabolized in the brain to products like deoxyglucose-1-phosphate and deoxyglucose-1,6-diphosphate. researchgate.netresearchgate.net